Substitution Pattern Directs Synthesis to Methoxy-Containing PPIs vs. Methyl-Containing Lansoprazole
The compound's 3-methoxy group provides a direct synthetic route to target molecules that retain this functionality, such as the methoxy-substituted thienoimidazole PPIs. In contrast, the widely used 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (CAS 103577-58-8) leads to the methyl-substituted lansoprazole series. US Patent US4738975 explicitly claims anti-ulcer compositions where the pyridine ring bears a 3-methoxy group (among other options) and a 4-(2,2,2-trifluoroethoxy) group, structurally differentiating the intended final compounds from simple lansoprazole analogs [1]. This creates a non-interchangeable synthetic branch point.
| Evidence Dimension | 3-Position Substituent Identity |
|---|---|
| Target Compound Data | 3-Methoxy (-OMe) |
| Comparator Or Baseline | 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (CAS 103577-58-8): 3-Methyl (-CH3) |
| Quantified Difference | Functional group replacement: -OCH3 vs. -CH3. This is a qualitative, structural difference that defines the downstream product series. |
| Conditions | N/A (Structural identity) |
Why This Matters
Ensures procurement of the correct intermediate for synthesizing methoxy-substituted PPI candidates, avoiding the production of a structurally distinct lansoprazole analog.
- [1] Nohara, A., Maki, Y. (1988). Pyridine derivatives, and use as anti-ulcer agents. United States Patent US4738975. View Source
